6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the construction of the pyrrolo[2,3-b]pyrazine core followed by the introduction of the 4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with a suitable pyrazine derivative can yield the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Furazano[3,4-b]pyrazines: These compounds have a similar bicyclic structure but with different heteroatoms and substituents.
Uniqueness
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
6-(4-Fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The fluorophenyl substituent enhances its electronic properties, which can influence its biological activity and interactions with various molecular targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial effects with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is believed to be due to the inhibition of biofilm formation, which is critical for bacterial virulence and resistance .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit various kinases, making it a candidate for cancer therapy. Kinases are crucial in cell signaling pathways, and their aberrant activation is often linked to cancer progression.
- Activity Against Kinases : Preliminary data indicate that this compound can inhibit specific kinases involved in tumor growth . This suggests potential applications in targeted cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the fluorine atom in the phenyl group significantly influences the compound's lipophilicity and stability, enhancing its interaction with biological targets.
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Pyrrole-Pyrazine | Kinase inhibition, antimicrobial |
1H-Pyrrolo[2,3-b]pyridine Derivatives | Pyrrole-Pyridine | Kinase inhibition |
6-Amino-7-Hetaryl-5-R-5H-Pyrrolo[2,3-b]pyrazine | Pyrrole-Pyrazine | Various biological activities |
Pyrrolo[2,3-b]pyrazine FGFR Inhibitors | Pyrrole-Pyrazine | FGFR inhibition |
This table illustrates how this compound compares to other similar compounds regarding biological activity.
Study on Antimicrobial Efficacy
In a recent study focused on antimicrobial evaluation, derivatives of pyrazole compounds were tested alongside this compound. The results indicated that this compound demonstrated superior efficacy compared to other derivatives tested against E. coli and S. aureus .
Cancer Cell Line Studies
Another investigation assessed the effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells while inhibiting cell proliferation significantly . This dual action underscores its potential as a therapeutic agent in oncology.
Properties
CAS No. |
348637-66-1 |
---|---|
Molecular Formula |
C12H8FN3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8FN3/c13-9-3-1-8(2-4-9)10-7-11-12(16-10)15-6-5-14-11/h1-7H,(H,15,16) |
InChI Key |
OGRORAFGBNLUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=NC=CN=C3N2)F |
Origin of Product |
United States |
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